![molecular formula C15H14O B195590 Dibenzosuberol CAS No. 1210-34-0](/img/structure/B195590.png)
Dibenzosuberol
Overview
Description
Dibenzosuberol is a compound with the molecular formula C15H14O and a molecular weight of 210.27 . It is also known as Amitriptyline Hydrochloride Imp. G (EP), Amitriptyline Imp. G (EP), and 10,11-Dihydro .
Molecular Structure Analysis
The molecular structure of Dibenzosuberol is represented by the SMILES string OC1c2ccccc2CCc3ccccc13
. This indicates that the molecule consists of a cyclic structure with a hydroxyl group attached.
Physical And Chemical Properties Analysis
Dibenzosuberol has a boiling point of 166-169 °C/1 mmHg and a melting point of 91-93 °C . It is a neat product, meaning it is in its pure form without any additives or substances .
Scientific Research Applications
Medicine
Dibenzosuberol has potential applications in the medical field, particularly as an impurity reference material in pharmaceutical analytical testing . It can be used to ensure the purity and quality of pharmaceutical products, which is crucial for patient safety and efficacy of medications.
Agriculture
In agriculture, dibenzosuberol could be explored for its role in the development of plant biostimulants. These are substances that enhance plant growth and nutrition, and dibenzosuberol’s properties might contribute to the formulation of such biostimulants .
Environmental Science
Dibenzosuberol may find applications in environmental science, particularly in the field of nanozymes. Nanozymes are nanoparticles with enzyme-like properties that can be used for environmental pollutant detection and treatment .
Industrial Processes
The compound’s role in industrial processes could be significant, especially in the synthesis of bio-solvents. Bio-solvents are derived from biological sources and are used in various industrial applications due to their eco-friendly nature .
Biotechnology
Dibenzosuberol is used in proteomics research, which is a branch of biotechnology that studies the structure and function of proteins. It serves as a specialty product for this type of research .
Material Science
In material science, dibenzosuberol could be involved in the creation of responsive hydrogels. These are materials that can change their size or shape in response to environmental stimuli and have applications in catalysis, micro-system technology, and material science .
Analytical Chemistry
Dibenzosuberol is also relevant in analytical chemistry, where it is used as a standard for ensuring the accuracy and precision of analytical methods and instruments .
Safety And Hazards
Dibenzosuberol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVRNPUPPJLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153104 | |
Record name | Dibenzosuberol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzosuberol | |
CAS RN |
1210-34-0 | |
Record name | Dibenzosuberol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzosuberol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzosuberol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzosuberol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(b,f)cycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOSUBEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JXS94TT9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dibenzosuberol in peptide synthesis?
A1: Dibenzosuberol has shown promise as a protecting group for carboxylic acids during peptide synthesis []. Specifically, it has been used to protect the side chain carboxylic acid of aspartic acid. This protection strategy helps control the reactivity of the amino acid during peptide chain assembly.
Q2: How does dibenzosuberol contribute to the development of ultrahigh molecular weight polyethylene?
A2: In the realm of polymer chemistry, dibenzosuberol plays a crucial role in the design of novel nickel(II) catalysts for polyethylene production []. When incorporated into the catalyst structure, the dibenzosuberyl groups effectively shield the nickel(II) active site. This shielding significantly reduces unwanted chain transfer and branching during polymerization, resulting in the production of ultrahigh molecular weight polyethylene with exceptional linearity.
Q3: Beyond polyethylene, are there other applications for dibenzosuberol-containing catalysts?
A3: The unique shielding provided by dibenzosuberyl groups in nickel(II) catalysts extends their utility beyond polyethylene production. These catalysts exhibit high activity, thermal robustness (up to 90 °C), and compatibility with polar solvents like THF []. This makes them promising candidates for exploring controlled polymerization of a wider range of monomers, potentially leading to new materials with tailored properties.
Q4: Has dibenzosuberol been investigated for any biological activities?
A4: While research on dibenzosuberol itself is limited in the biological realm, a derivative, dibenzosuberenone, has demonstrated antiviral properties []. Specifically, dibenzosuberenone showed an inhibitory effect on rhinovirus replication in vitro, primarily by interfering with the viral entry process. This finding suggests potential antiviral applications for dibenzosuberol derivatives.
Q5: What are the key volatile components found in Allium mairei and was dibenzosuberol among them?
A5: Analysis of the volatile compounds in Allium mairei, a type of onion, revealed a diverse profile of 95 components []. The dominant compounds included various sulfides, disulfides, trisulfides, and fatty acids, contributing to the characteristic aroma and flavor of the plant. Interestingly, dibenzosuberol was identified as a minor component, representing 0.08% of the total volatile profile []. This finding broadens our understanding of the natural occurrence of this compound.
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